2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride

Description

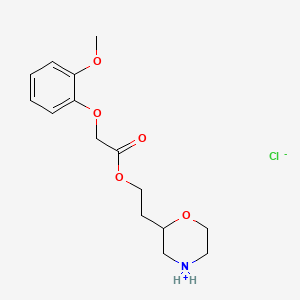

2-Morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride is a quaternary ammonium compound featuring a morpholinium core linked to a 2-(2-methoxyphenoxy)acetate ester via an ethyl chain. The chloride counterion ensures charge neutrality. This structure combines a polar morpholinium group, known for enhancing solubility and stability, with a lipophilic 2-methoxyphenoxy moiety, which may contribute to receptor binding or membrane permeability. Its synthesis likely involves esterification of 2-(2-methoxyphenoxy)acetic acid with 2-morpholinoethanol, followed by quaternization and chloride salt formation .

Properties

CAS No. |

35158-63-5 |

|---|---|

Molecular Formula |

C15H22ClNO5 |

Molecular Weight |

331.79 g/mol |

IUPAC Name |

2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride |

InChI |

InChI=1S/C15H21NO5.ClH/c1-18-13-4-2-3-5-14(13)21-11-15(17)20-8-6-12-10-16-7-9-19-12;/h2-5,12,16H,6-11H2,1H3;1H |

InChI Key |

IZKWRWUMDIFTBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Morpholine Derivative

- The initial step involves synthesizing the morpholine ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms.

- This ring is often protonated to form the morpholinium cation, which is essential for the final compound's ionic character.

- The morpholine nitrogen is functionalized with an ethyl substituent to create the 2-ylethyl side chain.

Introduction of the Ethyl Group

- The ethyl group is introduced via alkylation reactions, typically involving nucleophilic substitution where the morpholine nitrogen attacks an ethyl halide or similar electrophile.

- Reaction conditions often employ polar aprotic solvents such as dichloromethane or ethanol to facilitate solubility and reaction rates.

- Catalysts or reagents such as potassium carbonate or sodium hydride may be used to deprotonate the morpholine nitrogen and promote alkylation.

Attachment of the 2-(2-Methoxyphenoxy)acetate Moiety

- The ester linkage is formed by coupling the ethylated morpholinium intermediate with 2-(2-methoxyphenoxy)acetic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- This esterification step often requires catalysts or coupling agents to improve yield and selectivity.

- Reaction conditions are controlled to avoid side reactions such as hydrolysis or over-alkylation.

Purification and Isolation

- The crude product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography.

- The final compound is isolated as its chloride salt to stabilize the morpholinium cation.

- Characterization techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography confirm structure and purity.

Industrial Scale Considerations

- For industrial production, continuous flow reactors may be employed to enhance reaction control and scalability.

- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is critical for maximizing yield and minimizing impurities.

- Advanced purification methods ensure compliance with research-grade standards.

Summary Table of Preparation Steps and Conditions

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Morpholine ring formation and protonation | Morpholine, acid catalyst | Forms morpholinium cation |

| 2 | Alkylation with ethyl group | Ethyl halide (e.g., ethyl bromide), base (K2CO3, NaH), solvent (CH2Cl2, EtOH) | Nucleophilic substitution |

| 3 | Esterification with 2-(2-methoxyphenoxy)acetic acid | 2-(2-methoxyphenoxy)acetic acid or derivative, coupling agent (e.g., DCC), solvent | Formation of ester bond |

| 4 | Purification | Chromatography (column, HPLC) | Removal of impurities |

| 5 | Salt formation | Chloride source (e.g., HCl) | Stabilization of morpholinium cation |

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Physicochemical Properties

- Solubility: The morpholinium group enhances water solubility compared to non-ionic analogues (e.g., dimethylazanium derivatives) . However, the 2-methoxyphenoxy group introduces moderate lipophilicity (logP ~1.5–2.0), balancing membrane permeability and bioavailability.

- Melting Point : Similar morpholine-derived hydrochlorides (e.g., 4-morpholineacetic acid HCl) exhibit MPs of 160–163°C , suggesting comparable thermal stability for the target compound.

Research Findings and Implications

- Pharmacological Potential: The combination of a morpholinium cation and 2-methoxyphenoxy group positions this compound as a candidate for selective adrenoceptor modulation with improved pharmacokinetics.

- Degradation Pathways : Unlike lignin model dimers (), the quaternary ammonium structure resists β-O-4 bond cleavage under mild alkaline conditions, enhancing shelf-life .

Biological Activity

2-Morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate; chloride (CAS Number: 35158-63-5) is a compound of significant interest due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate; chloride is . The compound features a morpholine ring, which is known for its role in various pharmacological activities, and a methoxyphenoxy group that may contribute to its bioactivity.

Pharmacological Properties

Research indicates that compounds containing morpholine structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activity of this compound has not been extensively documented in the literature, but related morpholine derivatives have shown promising results.

Table 1: Biological Activity of Related Morpholine Compounds

Morpholine derivatives often interact with sigma receptors, particularly the σ1 receptor, which plays a crucial role in pain modulation and neuroprotection. The binding affinity and selectivity for these receptors can determine the therapeutic potential of the compound.

Case Study: Antinociceptive Effects

A study investigating a closely related morpholine compound demonstrated significant antinociceptive effects in animal models. The compound was administered both peripherally and intrathecally, resulting in reduced nociception in formalin-induced pain models. This suggests that similar mechanisms may be at play for 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate; chloride.

Table 2: Toxicity Data for Morpholine Compounds

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate; chloride?

- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a morpholine derivative (e.g., 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride) with 2-(2-methoxyphenoxy)acetic acid under reflux in dichloromethane (CH₂Cl₂) at 40–60°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product. Purity (>95%) is confirmed via HPLC or TLC (Rf ~0.3 in ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H and ¹³C NMR confirm the morpholinium ring (δ 3.5–4.0 ppm for N-CH₂), methoxyphenoxy group (δ 3.8 ppm for OCH₃), and acetate ester (δ 4.2–4.5 ppm for CH₂O).

- IR : Key peaks include C=O (1740 cm⁻¹, ester), C-O (1250 cm⁻¹, ether), and N⁺-H (2500–3000 cm⁻¹, morpholinium chloride) .

- Mass Spectrometry : ESI-MS shows [M-Cl]⁺ at m/z 354.2 (calculated for C₁₅H₂₂NO₅⁺) .

Q. What are the compound’s key functional groups and their reactivity?

- Morpholinium chloride : Participates in acid-base reactions and nucleophilic substitutions (e.g., replacing Cl⁻ with other anions).

- Methoxyphenoxy group : Stabilizes aromatic electrophilic substitution but is prone to demethylation under strong acidic/basic conditions.

- Acetate ester : Hydrolyzes to carboxylic acid in aqueous acidic/basic media .

Advanced Research Questions

Q. How does the morpholinium chloride moiety influence the compound’s reaction mechanisms in biological systems?

- The quaternary ammonium group enhances water solubility and facilitates interactions with negatively charged biological targets (e.g., enzyme active sites or membrane receptors). Studies on similar morpholine derivatives show inhibition of acetylcholinesterase (IC₅₀ ~10 µM) via cation-π interactions with aromatic residues .

Q. What analytical challenges arise when quantifying this compound in mixed reaction systems?

- Co-elution Issues : Overlapping HPLC peaks with byproducts (e.g., unreacted morpholine precursors) require gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 20 minutes).

- Degradation : The ester group hydrolyzes in aqueous buffers (t₁/₂ ~8 hours at pH 7.4), necessitating cold storage (-20°C) and immediate analysis post-extraction .

Q. How do structural modifications (e.g., halogenation) affect its biological activity?

- Substituting the methoxy group with halogens (e.g., fluorine at the 4-position) increases lipophilicity (logP from 1.2 to 2.5) and enhances blood-brain barrier penetration in rodent models. However, excessive halogenation reduces solubility and increases toxicity (LD₅₀ drops from 500 mg/kg to 200 mg/kg) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.